molecular formula C22H26N2O3S B7689200 N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-4-methylbenzenesulfonamide

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-4-methylbenzenesulfonamide

Cat. No.: B7689200
M. Wt: 398.5 g/mol
InChI Key: SAUDCSVFVJDTKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of these compounds typically includes a quinoline ring, which is a type of heterocyclic aromatic organic compound. The exact structure of your compound would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactions involving these compounds can vary widely depending on the specific compound and the conditions under which the reactions are carried out.


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely. For example, the molecular weight of HMQ-TN is 383.4 g/mol. The exact properties of your compound would need to be determined through laboratory analysis .

Mechanism of Action

The mechanism of action of these compounds can vary widely and would depend on their intended use. For example, some quinoline-based compounds are used as antimalarial drugs, while others have potential applications in cancer treatment.

Safety and Hazards

The safety and hazards associated with these compounds can vary widely and would depend on factors such as the specific compound and how it is used .

Properties

IUPAC Name

4-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-15(2)13-24(28(26,27)20-8-5-16(3)6-9-20)14-19-12-18-11-17(4)7-10-21(18)23-22(19)25/h5-12,15H,13-14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUDCSVFVJDTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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